molecular formula C24H25ClN2O3S B289404 N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide

N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide

Cat. No. B289404
M. Wt: 457 g/mol
InChI Key: IXXRLHHWHCSWPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases. In

Mechanism of Action

N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide works by binding to the active site of BTK and inhibiting its activity. This prevents the activation of downstream signaling pathways that promote the growth and survival of cancer cells and immune cells. N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide has been shown to have a high affinity for BTK, which may contribute to its selective inhibitory effect.
Biochemical and Physiological Effects
N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide has been shown to have a potent inhibitory effect on BTK activity, which may lead to the suppression of cancer cell growth and immune cell activation. In preclinical studies, N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and multiple myeloma. N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide has also been shown to reduce the activation of immune cells, which may be beneficial in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide is its selective inhibitory effect on BTK, which may reduce the risk of side effects associated with non-selective BTK inhibitors. N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide has also been shown to have a potent inhibitory effect on BTK activity, which may make it a more effective treatment for cancer and autoimmune diseases. However, one limitation of N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide is that it has only been tested in preclinical studies, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide. One direction is to further investigate its safety and efficacy in humans, through clinical trials. Another direction is to explore its potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy. Finally, further research is needed to fully understand the mechanism of action of N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide and its potential therapeutic applications in various types of cancer and autoimmune diseases.

Synthesis Methods

The synthesis of N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide involves several steps, starting with the reaction of 2-mercapto-1-benzothiophene with tert-butyl acrylate to form a tert-butyl 2-(benzo[b]thiophen-2-ylthio)acetate intermediate. This intermediate is then reacted with 4-chloroaniline and trifluoroacetic acid to form the tert-butyl 3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate intermediate. Finally, this intermediate is reacted with furfurylamine to form the desired product, N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide.

Scientific Research Applications

N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases. In particular, it has been shown to inhibit the activity of BTK (Bruton's tyrosine kinase), a key enzyme in the signaling pathway that drives the growth and survival of cancer cells and immune cells. N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide has also been shown to have a selective inhibitory effect on BTK, which may reduce the risk of side effects associated with non-selective BTK inhibitors.

properties

Molecular Formula

C24H25ClN2O3S

Molecular Weight

457 g/mol

IUPAC Name

N-[6-tert-butyl-3-[(4-chlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide

InChI

InChI=1S/C24H25ClN2O3S/c1-24(2,3)14-6-11-17-19(13-14)31-23(27-21(28)18-5-4-12-30-18)20(17)22(29)26-16-9-7-15(25)8-10-16/h4-5,7-10,12,14H,6,11,13H2,1-3H3,(H,26,29)(H,27,28)

InChI Key

IXXRLHHWHCSWPS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4

Origin of Product

United States

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